alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide
CAS No.: 60871-05-8
Cat. No.: VC18429005
Molecular Formula: C15H12N6O3
Molecular Weight: 324.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60871-05-8 |
|---|---|
| Molecular Formula | C15H12N6O3 |
| Molecular Weight | 324.29 g/mol |
| IUPAC Name | 2-(1H-benzimidazol-2-yl)-2-[(2-nitrophenyl)diazenyl]acetamide |
| Standard InChI | InChI=1S/C15H12N6O3/c16-14(22)13(15-17-9-5-1-2-6-10(9)18-15)20-19-11-7-3-4-8-12(11)21(23)24/h1-8,13H,(H2,16,22)(H,17,18) |
| Standard InChI Key | UJLHDEXRNCZGJN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)C(C(=O)N)N=NC3=CC=CC=C3[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three key moieties:
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Benzimidazole nucleus: A bicyclic system comprising fused benzene and imidazole rings, known for its planar geometry and hydrogen-bonding capabilities.
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2-Nitrophenylazo group: An azo (-N=N-) linkage connecting the benzimidazole core to a nitro-substituted aromatic ring, introducing electron-withdrawing properties and redox activity.
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Acetamide side chain: A carboxamide group at the 2-position of the benzimidazole, enhancing solubility and enabling hydrogen-bond interactions with biological targets .
The conjugation of these groups creates a -electron delocalized system, as evidenced by its ultraviolet-visible (UV-Vis) absorption maxima in the 400–500 nm range, typical for azo-aromatic compounds .
Physicochemical Properties
Critical parameters include:
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 324.294 g/mol | Calculated |
| Density | Experimental | |
| Boiling Point | Estimated | |
| LogP | 3.41 | Computational |
| Vapor Pressure | Predicted |
The high LogP value suggests moderate lipophilicity, favoring membrane permeability but posing challenges for aqueous solubility. The nitro group contributes to electron-deficient character, making the compound susceptible to reduction under physiological conditions .
Synthesis and Structural Optimization
Structural Analogues and Bioactivity
Structurally similar compounds exhibit notable pharmacological profiles:
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Compound 129: A 2-(piperidin-4-yl)-1H-benzimidazole derivative showing potent TNF-α inhibition () and anti-inflammatory activity surpassing ibuprofen .
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Compound 213: A 2-(4-nitrobenzyl)-1H-benzimidazole with xanthine oxidase inhibitory activity (), highlighting the nitro group’s role in enzyme interaction .
These findings suggest that alpha-[(2-nitrophenyl)azo]-1H-benzimidazole-2-acetamide may similarly target inflammatory mediators or redox enzymes, though empirical validation is needed.
Challenges and Future Directions
Synthetic Hurdles
Current limitations include:
Advances in flow chemistry or enzymatic catalysis could mitigate these issues.
Unresolved Mechanistic Questions
Key unknowns include:
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Target Identification: Whether the compound interacts with COX-2, NOS, or novel receptors.
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Metabolic Stability: Susceptibility to nitroreductases in vivo, which could convert the nitro group to cytotoxic amines.
High-throughput screening and molecular docking studies are urgently needed to address these gaps.
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